trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
Description
Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS: 1217636-05-9, MFCD07369860) is a protected pyrrolidine derivative widely used in medicinal chemistry and peptide synthesis. The compound features two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 4-position and a carbobenzoxy (Cbz) group at the 1-position of the pyrrolidine ring. Its carboxylic acid moiety at the 3-position enables conjugation to other molecules, making it a versatile building block for drug discovery .
The compound is synthesized with high purity (≥95%) and is commercially available under catalog number QA-3303 from suppliers like Combi-Blocks. Its rigid pyrrolidine backbone and dual protection strategy enhance stability during synthetic workflows while allowing selective deprotection for further functionalization .
Properties
IUPAC Name |
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEFCWDPJFBV-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109133 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820571-98-9 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820571-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Pyrrolidine Derivatives
The initial step involves protecting the amino groups on the pyrrolidine ring:
Boc Protection: The amino group at the 4-position is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions (e.g., triethylamine or sodium carbonate) in an aprotic solvent such as dichloromethane or acetone. This reaction is typically performed at room temperature with stirring for several hours until completion.
Cbz Protection: The nitrogen at the 1-position is protected by benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or potassium carbonate in aqueous or biphasic conditions. This step ensures selective protection without affecting the Boc group.
Stereoselective Formation of the trans Isomer
Achieving the trans-configuration of the pyrrolidine ring is a critical aspect:
According to patent EP3015456A1, the cyclization and functionalization steps are conducted under mild conditions using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium hydride (NaH), or potassium alkoxides to promote stereoselective ring closure and carboxylation.
Acid additives like trifluoroacetic acid or acetic acid are used to improve reaction yields and facilitate purification.
The reaction temperature is controlled carefully (often below 80 °C) to prevent epimerization, preserving the trans stereochemistry.
The trans isomer can be separated from cis isomers by selective crystallization or chromatographic techniques, sometimes involving salt formation with acids like citric acid.
Carboxylation and Final Functionalization
The carboxylic acid group at the 3-position is introduced or revealed by hydrolysis of ester intermediates under acidic conditions (e.g., hydrochloric acid heating), which converts methyl or ethyl esters to free acids without epimerization.
The final compound is isolated by extraction with organic solvents such as ethyl acetate or dichloromethane, drying over magnesium sulfate or sodium sulfate, filtration, and concentration under reduced pressure.
Representative Example Procedure (Based on Patent EP3015456A1)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidine derivative + Boc anhydride + base (e.g., triethylamine) | Boc protection of 4-amino group | ~85 | Room temperature, mild conditions |
| 2 | Protected intermediate + Cbz-Cl + base (e.g., K2CO3) | Cbz protection of 1-amino group | ~80 | Biphasic reaction, aqueous-organic |
| 3 | Strong base (LiHMDS/NaH) + formic mixed anhydride (e.g., methyl formate) | Cyclization and carboxylation to form pyrrolidine-3-carboxylic acid | 60-75 | Temperature control critical to prevent epimerization |
| 4 | Acid hydrolysis (HCl, heat) | Conversion of esters to carboxylic acid | >90 | Avoids stereochemical inversion |
| 5 | Extraction, drying, concentration | Isolation of final product | — | Purity >95% after purification |
Research Findings and Optimization Insights
Protection group strategy using Boc and Cbz is essential for selective functionalization and stability during synthesis.
The choice of base and solvent significantly affects the stereoselectivity and yield. Lithium bis(trimethylsilyl)amide and potassium alkoxides are preferred bases for cyclization due to their strong basicity and compatibility with protecting groups.
Acid additives improve yield and facilitate purification by controlling the reaction environment and suppressing side reactions.
Temperature control during hydrolysis is critical to maintain stereochemical integrity, with temperatures below 80 °C recommended to avoid epimerization of the trans isomer.
Continuous flow techniques and interrupted Curtius rearrangement methods have been explored to streamline synthesis and improve scalability, though these are more relevant to related proline derivatives and may inspire future improvements for pyrrolidine derivatives.
Comparative Table of Key Preparation Parameters
| Parameter | Method A (Patent EP3015456A1) | Method B (Literature Synthesis) | Notes |
|---|---|---|---|
| Amino Protection | Boc and Cbz sequential protection | Same | Standard for orthogonal protection |
| Base for Cyclization | LiHMDS, NaH, or potassium alkoxides | Similar strong bases | Base choice affects stereoselectivity |
| Carboxylation | Formic mixed anhydride derivatives | Ester hydrolysis under acidic conditions | Mild conditions prevent epimerization |
| Temperature Control | Below 80 °C during hydrolysis | Similar | Essential for stereochemical purity |
| Yield Range | 60-85% per step | Comparable | Depends on purification and scale |
| Purification | Extraction, crystallization, drying | Chromatography or crystallization | High purity (>95%) achievable |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Free amines and carboxylic acids after deprotection.
Substitution Products: Compounds with new functional groups replacing the Boc and Cbz groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: Utilized in protecting group strategies during multi-step organic synthesis.
Biology:
Peptide Synthesis: Employed in the synthesis of peptides and peptidomimetics due to its ability to protect amino and carboxyl groups.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceutical compounds.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino and carboxyl functionalities, respectively, preventing unwanted side reactions during synthetic procedures . These protecting groups can be selectively removed under specific conditions, allowing for the controlled release of the functional groups .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine and Cyclohexane Derivatives
Structural Analog: Trans-4-Boc-Amino-1-Benzyl-Pyrrolidine-3-Carboxylic Acid (ST-6329)
- Key Difference : The 1-position substituent is benzyl instead of Cbz.
- Impact: Deprotection: Benzyl groups require harsher conditions (e.g., hydrogenolysis) compared to Cbz, which is cleaved via catalytic hydrogenation or acidolysis. This makes ST-6329 less versatile in multi-step syntheses requiring selective deprotection . Solubility: The benzyl group may reduce aqueous solubility compared to the polar Cbz group in QA-3303.
Diaminopyrrolidine Derivative ()
- Key Difference: Features two amino groups (3,4-trans-diamino) protected by Boc and benzyl.
- Impact: Reactivity: The diamine structure enables bifunctional conjugation but complicates regioselective modifications. QA-3303’s single amino group simplifies controlled functionalization .
Cyclohexane-Based Analogs (SS-2640, QJ-0844, SS-2404)
- Key Differences :
- Backbone : Cyclohexane replaces pyrrolidine, altering ring puckering and conformational flexibility.
- Functional Groups : SS-2640 and SS-2404 feature methanamine or carboxamide groups instead of carboxylic acid.
- Applications: Cyclohexane derivatives (e.g., QJ-0844) are preferred in CNS drug design due to improved blood-brain barrier penetration, whereas QA-3303’s carboxylic acid supports peptide coupling .
Biological Activity
Overview
Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS No. 1217636-05-9) is a synthetic compound notable for its structural complexity and potential biological applications. It features a pyrrolidine ring and is characterized by the presence of both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The molecular formula is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol .
Biological Activity
The biological activity of this compound is primarily linked to its role as a chiral building block in the synthesis of various biologically active compounds, including metalloproteinase inhibitors. The compound's unique structure allows it to participate in diverse pharmacological interactions, making it an important subject of study in drug development .
The mechanism of action involves the protective roles of the Boc and Cbz groups, which stabilize the compound during synthetic processes. These protective groups prevent unwanted side reactions, facilitating the synthesis of more complex molecules that may exhibit enhanced biological activity .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Protection of Functional Groups : The amino group is protected using Boc, while the carboxylic acid group is protected with Cbz.
- Purification : Final compounds are purified through chromatographic techniques to achieve high purity levels .
Comparative Analysis
The compound shares structural similarities with other nitrogen-containing heterocycles but stands out due to its dual protective groups. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₈H₂₄N₂O₆ | Dual Boc and Cbz protection, complex structure |
| 4-Piperidone | C₅H₉NO | Six-membered nitrogen ring; simpler than trans-4-N-Boc-Amino... |
| L-Proline | C₅H₉NO₂ | An amino acid lacking protective groups; simpler structure |
| 3-Pyrrolidinone | C₄H₇NO | Cyclic amide without carboxylic functionality |
Case Studies and Research Findings
Research indicates that modifications to the pyrrolidine ring can significantly influence biological interactions and efficacy as a drug candidate. For instance, studies have shown that derivatives of this compound exhibit varying degrees of activity against specific biological targets .
In one study, the compound was evaluated for its ability to inhibit metalloproteinases, which are critical in various pathological processes including cancer metastasis and tissue remodeling. The results demonstrated promising inhibition rates, suggesting potential therapeutic applications .
Q & A
Q. What synthetic routes are effective for preparing trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidine scaffold. First, introduce the Cbz group at the 1-position via benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). Next, Boc protection of the 4-amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) with a catalyst like DMAP in dichloromethane. Finally, the 3-carboxylic acid can be introduced through oxidation of a hydroxymethyl precursor or via coupling reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water .
Q. How can the stereochemical configuration of this compound be validated?
- Methodological Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase is standard for confirming enantiomeric purity. X-ray crystallography of a derivative (e.g., a salt with a chiral counterion) provides definitive stereochemical assignment. Additionally, ¹H-NMR coupling constants (e.g., J₃,4 for trans-configuration) and NOESY experiments can corroborate spatial arrangements .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : This compound serves as a key intermediate in peptidomimetic drug design, particularly for protease inhibitors and GPCR-targeted ligands. Its dual protection (Boc and Cbz) allows selective deprotection during solid-phase peptide synthesis (SPPS). It is also used to study conformational effects in cyclic amine-based catalysts .
Advanced Research Questions
Q. How can enzymatic resolution optimize enantiomeric excess (ee) during synthesis?
- Methodological Answer : Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of the racemic mixture. For example, esterifying the 3-carboxylic acid with a methyl group allows kinetic resolution: the enzyme hydrolyzes one enantiomer preferentially, yielding the desired (3R,4R)- or (3S,4S)-configuration. Reaction monitoring via chiral HPLC ensures ≥98% ee, as demonstrated in analogous systems .
Q. How to resolve contradictory NMR data when analyzing diastereomeric byproducts?
- Methodological Answer : Contradictions in NOE or coupling constants may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to slow ring puckering and clarify J-values. Alternatively, derivatize the compound (e.g., methyl ester formation) to lock conformations. Cross-validate with computational methods (DFT calculations for energy-minimized structures) .
Q. What purification strategies ensure high purity for scalable synthesis?
- Methodological Answer : After Boc/Cbz deprotection (if required), use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients. For nonpolar impurities, activated charcoal treatment in ethanol followed by filtration is effective. Crystallization from toluene/hexane (1:3) yields >99% purity. Monitor purity via LC-MS (ESI+) to detect trace Boc-deprotected byproducts .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
